4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
Description
Historical Evolution of Thiazole-Sulfonamide Research
Thiazole and sulfonamide pharmacophores have long been cornerstones of medicinal chemistry due to their versatile biological activities. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, first gained prominence with the discovery of penicillin in the 1940s, where it served as a critical component of the β-lactam antibiotic scaffold. Subsequent decades saw the development of sulfathiazole, a sulfonamide-thiazole hybrid that became a frontline antimicrobial agent against gram-positive and gram-negative pathogens. By the 21st century, researchers began systematically exploring thiazole-sulfonamide hybrids for broader therapeutic applications, including antidiabetic, anticancer, and anti-inflammatory agents.
The convergence of these scaffolds has proven particularly effective in enzyme inhibition. For example, thiazole-sulfonamide hybrids demonstrated potent aldose reductase (ALR2) inhibitory activity, a key target in diabetic neuropathy. Structural analyses revealed that the sulfonamide group enhances hydrogen bonding with catalytic residues, while the thiazole ring contributes to hydrophobic interactions within enzyme pockets. This synergy has driven the design of advanced derivatives, such as 2-aminothiazole sulfonamides with dual antioxidant and antimicrobial properties.
Significance of Morpholino and Nitrophenyl Substituents in Modern Medicinal Chemistry
The morpholine and nitrophenyl groups are strategically employed to fine-tune the physicochemical and pharmacological profiles of drug candidates. Morpholine, a six-membered heterocycle with one nitrogen and one oxygen atom, improves aqueous solubility and metabolic stability while serving as a hydrogen bond acceptor in target engagement. Notable examples include the anticancer agent vemurafenib and the ferroptosis-inducing compound N-(4-morpholinomethylene)ethanesulfonamide (MESA), which directly binds to the NRF2 protein to modulate oxidative stress pathways.
Nitrophenyl substituents, particularly the 4-nitrophenyl variant, introduce strong electron-withdrawing effects that enhance electrophilic reactivity and π-π stacking interactions. This moiety has been instrumental in kinase inhibitors and antimicrobial agents, where it stabilizes drug-target complexes through hydrophobic and electrostatic forces. In sulfonamide derivatives, the nitrophenyl group has been shown to augment antibacterial efficacy by disrupting folate biosynthesis in resistant bacterial strains.
Position of 4-(Morpholinosulfonyl)-N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)benzamide Within Current Literature
The compound this compound represents a strategic fusion of these pharmacophores. Its structure integrates:
- A thiazole core linked to a sulfonamide group, reminiscent of ALR2 inhibitors.
- A 4-nitrophenylsulfonyl moiety analogous to antimicrobial sulfonamides.
- A morpholinosulfonylbenzamide group resembling MESA’s morpholine-based ferroptosis inducers.
This tripartite architecture positions the compound as a potential multi-target agent. Computational studies suggest that the morpholine group could engage with antioxidant response elements (ARE), while the nitrophenyl-thiazole system might inhibit bacterial dihydropteroate synthase (DHPS). Current literature lacks direct reports on this specific molecule, but its structural analogs have demonstrated promising bioactivity. For instance, 2-aminothiazole sulfonamides exhibited radical scavenging capacities exceeding 90% in DPPH assays, with morpholine derivatives showing enhanced blood-brain barrier penetration.
Research Objectives and Scientific Importance
The primary objectives of investigating this compound include:
- Elucidating structure-activity relationships (SAR): Determining how the morpholinosulfonyl and nitrophenylsulfonyl groups influence target selectivity and potency.
- Exploring multitarget potential: Assessing simultaneous activity against oxidative stress-related enzymes (e.g., SOD, GPX4) and microbial pathogens.
- Advancing hybrid pharmacophore design: Establishing synthetic protocols for combining thiazole, sulfonamide, and morpholine motifs with optimal stereoelectronic properties.
This research holds significance for addressing antimicrobial resistance and chronic diseases linked to oxidative damage. The compound’s unique structure could circumvent resistance mechanisms seen in conventional sulfonamides while offering neuroprotective or cardioprotective benefits through antioxidant pathways.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O8S3/c25-19(14-1-5-17(6-2-14)35(30,31)23-9-11-32-12-10-23)22-20-21-13-18(33-20)34(28,29)16-7-3-15(4-8-16)24(26)27/h1-8,13H,9-12H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUZZJRRBZGXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Introduction of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group can be introduced through a sulfonation reaction using 4-nitrobenzenesulfonyl chloride and a base such as triethylamine.
Attachment of the Benzamide Core: The benzamide core can be attached via an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Morpholinosulfonyl Substitution: Finally, the morpholinosulfonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
Biological Activities
The compound has been evaluated for various biological activities, including:
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of morpholinosulfonyl compounds exhibit effective antimicrobial properties. For instance, a related study demonstrated that indole derivatives tagged with morpholinosulfonyl moieties inhibited DNA gyrase, an essential enzyme for bacterial replication, suggesting a pathway for developing new antibacterial agents .
-
Anticancer Potential :
- The structural characteristics of this compound suggest that it may interact with specific biological targets involved in cancer progression. Compounds with similar morpholino and sulfonyl groups have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
-
Anti-inflammatory Properties :
- The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this moiety have been studied for their ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
-
Antimicrobial Evaluation :
A study focused on synthesizing new morpholino-tagged compounds demonstrated their efficacy against various bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics . -
Cancer Research :
Research exploring the anticancer properties of similar sulfonamide derivatives highlighted their potential in targeting cancer cell lines, leading to significant reductions in cell viability and tumor growth .
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups : The target compound and 313395-87-8 both incorporate sulfonyl and nitro groups, which enhance electrophilicity and may improve binding to enzymes like carbonic anhydrase or urease .
- Hydrophilicity : Morpholine-containing analogs (e.g., 4a) exhibit improved solubility compared to phenyl or bromophenyl derivatives .
- Biological Activity: Piperidinylsulfonyl derivatives (e.g., 2D291) show cytokine-inducing activity, suggesting the target compound’s morpholinosulfonyl group could similarly modulate immune responses .
Spectral and Physical Properties
- IR Spectroscopy : Analogs with sulfonyl groups (e.g., 313395-87-8) show C=S stretching at 1247–1255 cm⁻¹ and absence of νS-H bands (~2500–2600 cm⁻¹), confirming thione tautomerism. The target compound likely shares this behavior .
- NMR : Thiazole-linked benzamides exhibit characteristic aromatic proton shifts at δ 7.5–8.5 ppm for nitro and sulfonyl groups, as seen in 4a and 313660-14-9 .
- Melting Points: Morpholinomethyl-substituted compounds (e.g., 4a) are typically solids, while bulkier substituents (e.g., diethylsulfamoyl in 313660-14-9) may lower melting points due to reduced crystallinity .
Biological Activity
4-(Morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Morpholinosulfonyl group : Known for enhancing solubility and bioavailability.
- Thiazole ring : Often associated with antimicrobial and anticancer activities.
- Nitrophenyl sulfonyl moiety : Implicated in various biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that thiazole-based compounds could disrupt bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. For example, compounds targeting the dihydrofolate reductase enzyme have shown promise in cancer treatment. The presence of the nitrophenyl group may enhance this activity by facilitating interactions with cellular targets.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as kinases and proteases.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains, demonstrating that modifications in the sulfonamide group significantly enhanced activity against resistant strains .
- Anticancer Screening : In a screening assay for anticancer activity, a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent inhibitory effects .
- Mechanistic Insights : Another investigation provided insights into the mechanism of action, revealing that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
